molecular formula C10H8BrNO2 B1374282 6-bromo-1-methyl-1H-indole-3-carboxylic acid CAS No. 1103500-73-7

6-bromo-1-methyl-1H-indole-3-carboxylic acid

Cat. No.: B1374282
CAS No.: 1103500-73-7
M. Wt: 254.08 g/mol
InChI Key: KYUKAQJZFKJZBZ-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

6-bromo-1-methyl-1H-indole-3-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . The compound’s interactions with proteins and other biomolecules are primarily mediated through hydrogen bonding and hydrophobic interactions, which influence its binding affinity and specificity .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For example, the compound can modulate the activity of key signaling molecules, leading to alterations in downstream signaling cascades. Additionally, it can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular functions such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with specific biomolecules at the molecular level. The compound binds to target enzymes and proteins through hydrogen bonding and hydrophobic interactions, leading to enzyme inhibition or activation . These binding interactions can result in conformational changes in the target biomolecules, thereby modulating their activity. Additionally, this compound can influence gene expression by binding to regulatory elements in the genome, leading to changes in transcriptional activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound has been associated with alterations in cellular metabolism and function, highlighting the importance of monitoring its stability in experimental settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects on cellular function and metabolism . At higher doses, it can induce toxic or adverse effects, including cellular damage and apoptosis . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal biological activity without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can modulate the activity of key metabolic enzymes, leading to changes in the overall metabolic profile of cells . Additionally, it can influence the levels of specific metabolites, thereby affecting cellular energy balance and homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s distribution is also affected by its physicochemical properties, such as solubility and membrane permeability .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which are influenced by targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles within the cell, where it exerts its biological activity . Its localization is critical for its function, as it ensures that the compound interacts with its target biomolecules in the appropriate cellular context .

Preparation Methods

Chemical Reactions Analysis

6-Bromo-1-methyl-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.

Major products formed from these reactions include various substituted indole derivatives, which can be further utilized in different applications .

Comparison with Similar Compounds

6-Bromo-1-methyl-1H-indole-3-carboxylic acid can be compared with other similar compounds, such as:

The presence of both the bromine atom and the carboxylic acid group in this compound makes it unique and versatile for various applications.

Biological Activity

6-Bromo-1-methyl-1H-indole-3-carboxylic acid is a member of the indole family, which has garnered significant attention due to its diverse biological activities. This compound exhibits potential in various fields, including antiviral, anticancer, anti-inflammatory, and antimicrobial applications. This article reviews the biological activity of this compound, supported by recent research findings, case studies, and comparative analyses.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C10H8BrNO2
  • Molecular Weight : 244.08 g/mol
  • CAS Number : 1103500-73-7

This compound features a bromine atom at the 6-position and a carboxylic acid group at the 3-position of the indole ring, which contributes to its unique reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interactions with various biomolecules:

  • Target Receptors : This compound binds with high affinity to multiple receptors, influencing cellular signaling pathways.
  • Enzyme Interactions : It has been shown to inhibit enzymes involved in metabolic pathways, thus affecting overall cellular metabolism.
  • Cellular Effects : The compound influences gene expression and cellular processes such as apoptosis and proliferation.

Antiviral Activity

Recent studies have highlighted the antiviral potential of indole derivatives. Specifically, compounds similar to this compound have demonstrated efficacy against viruses such as HIV and SARS-CoV-2:

  • SARS-CoV-2 Inhibition : In vitro studies indicate that related indole derivatives can completely inhibit SARS-CoV-2 replication at concentrations around 52.0 μM, showcasing their potential as antiviral agents .

Anticancer Activity

Indole derivatives are recognized for their anticancer properties. Research has shown that:

  • Apoptosis Induction : Compounds in this class can induce apoptosis in cancer cells by modulating proteins involved in cell survival and death pathways. For instance, they can decrease Bcl-2 levels while increasing pro-apoptotic factors like Bax .
Cell LineIC50 (μM)Mechanism
MCF7 (Breast Cancer)0.34Induces apoptosis via Bcl-2/Bax modulation
A549 (Lung Cancer)0.57Inhibits topoisomerase I
HeLa (Cervical Cancer)0.32Arrests cell cycle at G2/M phase

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been investigated:

  • Cytokine Inhibition : It has been shown to inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha, suggesting its potential use in treating inflammatory conditions .

Case Studies

Several studies have provided insights into the practical applications of this compound:

  • Antiviral Study : A study demonstrated that a derivative exhibited significant antiviral effects against SARS-CoV-2, achieving an IC50 value of 1.06 μg/mL with a high selectivity index (SI = 78.6) .
  • Anticancer Study : In another study focusing on breast cancer cells (MCF7), compounds similar to this compound showed promising results in inhibiting cell proliferation and inducing apoptosis .

Properties

IUPAC Name

6-bromo-1-methylindole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-12-5-8(10(13)14)7-3-2-6(11)4-9(7)12/h2-5H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYUKAQJZFKJZBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C=C(C=C2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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